Dipotassium D-glucarate

Descripción general

Descripción

Dipotassium D-glucarate is a potassium salt of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables. It is known for its potential health benefits, including its role in detoxification processes and its use as a dietary supplement. D-glucaric acid is a six-carbon dicarboxylic acid that is produced in the body through the oxidation of D-glucose.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dipotassium D-glucarate can be synthesized through the oxidation of D-glucose using nitric acid. The reaction involves the conversion of D-glucose to D-glucaric acid, which is then neutralized with potassium hydroxide to form this compound. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete conversion of D-glucose to D-glucaric acid.

Industrial Production Methods

Industrial production of this compound often involves biocatalysis using engineered microorganisms such as Escherichia coli. These microorganisms are genetically modified to express enzymes that catalyze the conversion of D-glucose to D-glucaric acid. The resulting D-glucaric acid is then neutralized with potassium hydroxide to produce this compound. This method is considered more environmentally friendly compared to traditional chemical synthesis .

Análisis De Reacciones Químicas

Reagents and Conditions

-

Nitric Acid (HNO₃): Oxidizes D-glucose to D-glucaric acid at 25–40°C under 0.25–0.5 bar pressure, followed by neutralization with KOH to form dipotassium D-glucarate .

-

TEMPO/KClO System: Mediates selective oxidation of glucose to glucaric acid at pH 10–13, achieving 91.9% yield with 98.3% glucose conversion .

Key Findings

-

Over-oxidation with excess KClO (>4.3 equiv) degrades glucaric acid, reducing yields by 15–20% .

-

Electrochemical methods using Pt/C catalysts yield glucaric acid alongside CO₂ (2.9%) and lactones (45% of total products) .

Cation Exchange

This compound undergoes ion exchange with metal salts to form alternative glucarates:

| Reagent | Product | Solubility (g/100 mL) | Application |

|---|---|---|---|

| CaCl₂ | Calcium D-glucarate | 0.12 | Detoxification supplements |

| Na₂CO₃ | Disodium D-glucarate | 12.5 | Industrial sequestrants |

-

Potassium ions are replaced stoichiometrically, with disodium glucarate showing superior solubility .

Acid-Catalyzed Lactonization

Glucaric acid (released from dipotassium salt under acidic conditions) forms lactones:

| Lactone Type | Conditions | Yield (%) | Stability |

|---|---|---|---|

| d-Glucaro-1,4-lactone | pH 3.5, 65°C | 68 | Stable in aqueous solutions |

| d-Glucaro-6,3-lactone | pH 2.0, 25°C | 32 | Hydrolyzes above 40°C |

Enzymatic Degradation

-

d-Glucarate Dehydratase: Converts this compound to 3-deoxy-2-keto-L-threo-hexarate (KDG) in E. coli, followed by dehydration to α-ketoglutaramate .

-

β-Glucuronidase Inhibition: D-glucaric acid (metabolite) inhibits β-glucuronidase (IC₅₀ = 12 μM), reducing toxin reabsorption in the liver .

Pt-Catalyzed Oxidation

-

Mechanism: Glucose → Gluconic acid → Guluronic acid → Glucaric acid .

-

Byproducts: CO₂ (2.9%) and γ-lactones (e.g., glucono-1,4-lactone) form due to oxidative cleavage and dehydration .

TEMPO-Mediated Oxidation Parameters

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Oxidant (KClO) | 3.0–4.3 equiv | +25/−20 |

| pH | 10.0–10.5 | +15/−30 |

| Temperature | 25–30°C | +10/−12 |

Nitric Acid Oxidation Stages

| Stage | Duration (min) | Temperature (°C) | Key Process |

|---|---|---|---|

| 3 | 30 | 25 | Glucose addition |

| 5 | 90 | 25 | Main oxidation |

| 8 | 180–240 | 30–40 | Completion of NOₓ recycling |

Stability and Byproduct Management

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms of Action

Dipotassium D-glucarate serves as a precursor to D-glucaric acid, which is involved in several metabolic processes. The compound exhibits hepatoprotective properties, primarily through the modulation of liver detoxification pathways. Research indicates that D-glucaric acid can inhibit the enzyme beta-glucuronidase, which is associated with increased risk for hormone-dependent cancers due to its role in glucuronidation, a process crucial for detoxifying drugs and endogenous compounds in the liver .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

Cancer Prevention

Research suggests that K2GA may play a role in cancer prevention by regulating estrogen metabolism and reducing the risk of hormone-related cancers such as breast and prostate cancer. By inhibiting beta-glucuronidase, K2GA helps maintain lower levels of circulating estrogens .

Cholesterol Management

K2GA has also been linked to lipid-lowering effects. It may assist in maintaining healthy cholesterol levels by promoting the excretion of cholesterol through enhanced glucuronidation processes .

Hepatoprotection

The compound's ability to protect liver cells from damage due to toxins and oxidative stress makes it a candidate for therapeutic use in conditions like fatty liver disease and drug-induced liver injury .

Industrial Applications

Beyond its health-related benefits, this compound finds applications in various industrial processes:

Biomanufacturing

K2GA can be produced via fermentation processes, making it an attractive option for sustainable production methods. The fermentation route allows for large-scale production with high purity levels .

Food Industry

As a food additive, K2GA is utilized for its preservative qualities and potential health benefits. It can be incorporated into dietary supplements aimed at enhancing detoxification and overall health.

Case Studies

Several studies have documented the effects and applications of this compound:

Mecanismo De Acción

Dipotassium D-glucarate exerts its effects primarily through its metabolite, D-glucaric acid. D-glucaric acid enhances the body’s detoxification processes by inhibiting the enzyme beta-glucuronidase. This enzyme is involved in the breakdown of glucuronides, which are compounds that help in the excretion of toxins. By inhibiting beta-glucuronidase, D-glucaric acid promotes the elimination of toxins from the body .

Comparación Con Compuestos Similares

Similar Compounds

- Calcium D-glucarate

- Sodium D-gluconate

- D-gluconic acid lactone

Uniqueness

Dipotassium D-glucarate is unique due to its high solubility in water and its effectiveness in enhancing detoxification processes. Compared to calcium D-glucarate, it is more soluble and easier to administer. Sodium D-gluconate and D-gluconic acid lactone have similar detoxification properties but differ in their chemical structure and solubility .

Actividad Biológica

Dipotassium D-glucarate (K2GA) is a salt of D-glucaric acid, a naturally occurring compound with several biological activities. This article explores the biological activity of K2GA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of D-Glucaric Acid and Its Derivatives

D-glucaric acid is recognized for its role in detoxification processes within the body. It is involved in the glucuronidation pathway, which helps in the elimination of various toxins and metabolites. The dipotassium salt form (K2GA) enhances the solubility and bioavailability of D-glucaric acid, making it more effective for therapeutic applications.

Research indicates that K2GA exerts its biological effects through several key mechanisms:

- Liver Detoxification : K2GA has been shown to support liver health by enhancing detoxification pathways. It aids in the reduction of reactive oxygen species (ROS) production, which is crucial for preventing oxidative stress in hepatocytes (liver cells) .

- Inhibition of β-Glucuronidase : K2GA inhibits the enzyme β-glucuronidase, which plays a role in deconjugating glucuronides back into their toxic forms. By inhibiting this enzyme, K2GA helps maintain lower levels of toxins in the liver .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which can be beneficial in conditions characterized by chronic inflammation .

- Cholesterol Regulation : K2GA has been linked to cholesterol-lowering effects, contributing to cardiovascular health .

Case Studies and Clinical Trials

- Hepatoprotective Effects : A study demonstrated that supplementation with D-glucaric acid significantly reduced ROS levels in hepatocytes exposed to alcohol toxicity. The reduction was notable at supplementation levels as low as 1.8 mg, indicating its potential as a hepatoprotective agent .

- Biotransformation Studies : In vitro studies have shown that high-titer D-glucarate can be biotransformed effectively using enzyme cocktails, suggesting its utility in metabolic engineering and bioprocessing applications .

- Separation Techniques : Recent advancements in separation technologies have improved the extraction and purification processes for glucaric acid derivatives, including K2GA. Techniques such as antisolvent crystallization have been developed to enhance yield and purity .

Table 1: Biological Activities of this compound

Table 2: Summary of Research Findings on K2GA

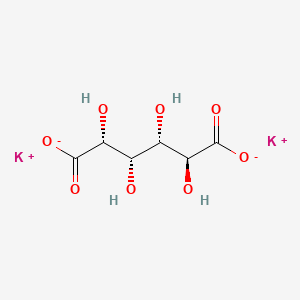

Propiedades

IUPAC Name |

dipotassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTRSOMMTLXYCN-SDFKWCIISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233921 | |

| Record name | Dipotassium D-glucarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84864-60-8 | |

| Record name | Dipotassium glucarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium D-glucarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium D-glucarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | U9GJZ222NU | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GJZ222NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.